5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine
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Overview
Description
5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a 3-chlorophenyl group at the 5-position and a methyl group at the 6-position. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 3-chlorophenyl-3-oxobutanoate. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis, resulting in antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine
- 5-(3-Bromophenyl)-6-methylpyrimidine-2,4-diamine
- 5-(3-Chlorophenyl)-4,6-dimethylpyrimidine-2-amine
Uniqueness
5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
113494-31-8 |
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Molecular Formula |
C11H11ClN4 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11ClN4/c1-6-9(10(13)16-11(14)15-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H4,13,14,15,16) |
InChI Key |
KUJZZRQOOOVVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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